molecular formula C11H11BrN2O B12927426 6-Bromo-1-propylcinnolin-4(1H)-one CAS No. 61588-18-9

6-Bromo-1-propylcinnolin-4(1H)-one

Cat. No.: B12927426
CAS No.: 61588-18-9
M. Wt: 267.12 g/mol
InChI Key: ILCPVXUPRQOWMN-UHFFFAOYSA-N
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Description

6-Bromo-1-propylcinnolin-4(1H)-one is a synthetic organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-propylcinnolin-4(1H)-one typically involves the bromination of a cinnoline precursor followed by the introduction of a propyl group. Common reagents for bromination include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The propyl group can be introduced via alkylation using propyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and alkylation reactions, optimized for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cinnoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-propylcinnolin-4(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate its exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-methylcinnolin-4(1H)-one
  • 6-Bromo-1-ethylcinnolin-4(1H)-one
  • 6-Bromo-1-butylcinnolin-4(1H)-one

Uniqueness

6-Bromo-1-propylcinnolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

61588-18-9

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

6-bromo-1-propylcinnolin-4-one

InChI

InChI=1S/C11H11BrN2O/c1-2-5-14-10-4-3-8(12)6-9(10)11(15)7-13-14/h3-4,6-7H,2,5H2,1H3

InChI Key

ILCPVXUPRQOWMN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=O)C=N1

Origin of Product

United States

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